![molecular formula C11H21N B3278521 2-Azaspiro[5.6]dodecane CAS No. 67952-12-9](/img/structure/B3278521.png)

2-Azaspiro[5.6]dodecane

Overview

Description

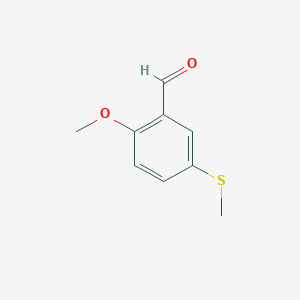

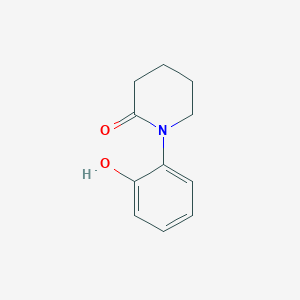

2-Azaspiro[5.6]dodecane is an organic compound with the chemical formula C11H21N . It has a molecular weight of 167.29 . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a molecular system or compound in which one atom is a member of two rings of atoms . This structure is unique and contributes to the compound’s chemical properties .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 167.29, and its chemical formula is C11H21N .

Scientific Research Applications

Asymmetric Construction in Marine Toxins

2-Azaspiro[5.6]dodecane is utilized in asymmetric formations, notably in the construction of marine natural toxins. An example is the asymmetric formation of azaspiro[5.6]dodec-9-ene systems, which are derived from α-methylene caprolactam and diene using copper(II) and tBu-BOX complex. These spirocyclic compounds have applications in the synthesis of marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).

Synthesis of Specific Compounds

The title compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which incorporates the this compound structure, was synthesized for the first time through a two-step process. This involved a regioselective epoxide ring-opening reaction, followed by treatment with a saturated methanolic solution of hydrogen chloride. The compound's structure was elucidated using X-ray diffraction studies (Iusupov et al., 2022).

Enantioselective Total Syntheses of Alkaloids

This compound is also pivotal in the enantioselective total syntheses of naturally occurring alkaloids. For instance, concise syntheses of Nitraria alkaloids like isonitramine and sibirine have been achieved, highlighting the versatility of this compound in organic synthesis (Pandey et al., 2011).

Synthesis of Enantiopure Bicyclic Compounds

The synthesis of enantiopure bicyclic alpha,alpha-disubstituted spirolactams, which incorporate the this compound framework, is another application. This process involves diastereoselective Birch reductive alkylation and is significant for accessing enantiopure spiro compounds (Guéret et al., 2009).

Isolation from Natural Sources

This compound derivatives like Lycoplanine A have been isolated from natural sources like Lycopodium complanatum. These compounds, such as Lycoplanine A, are known for their potent inhibitory properties against specific calcium channels, demonstrating the biomedical relevance of this compound derivatives (Zhang et al., 2017).

Molecular Synthesis and Drug Discovery

This compound is also integral in drug discovery and molecular synthesis. For example, its derivatives have been synthesized as part of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, designed for easy conversion to lead generation libraries, demonstrate the compound's potential in medicinal chemistry and drug discovery (Jenkins et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Azaspiro[5.6]dodecane are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that the compound interacts with its targets in a way that leads to the production of important biologically active compounds .

Biochemical Pathways

It is known that the compound is promising for the production of important biologically active compounds , suggesting that it may influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . Early research suggests that it may lead to the production of important biologically active compounds .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be synthesized from commercially available reagents, suggesting that it may interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-azaspiro[5.6]dodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVGQBXWFXZJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)

![2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3278480.png)